molecular formula C17H23NO2 B2580271 3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one CAS No. 329778-71-4

3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one

Cat. No.: B2580271
CAS No.: 329778-71-4
M. Wt: 273.376
InChI Key: WPNLNHUQOBDQTB-BQYQJAHWSA-N
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Description

Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid and it is considered the first of the propionics . The formula of ibuprofen is 2-(4-isobutylphenyl) propionic acid .


Synthesis Analysis

Ibuprofen can be synthesized using different methods, including the Butlerov reaction, Friedel-Crafts acylation, and amination of ketones . The Butlerov reaction is the most common method used to synthesize ibuprofen .


Molecular Structure Analysis

The molecular formula of ibuprofen is C13H18O2 . Its average mass is 206.281 Da and its monoisotopic mass is 206.130676 Da .


Chemical Reactions Analysis

Ibuprofen synthesis incorporates chemicals that are not particularly friendly to the environment . The exchange of these chemicals with more environmentally friendly substitutes has been analyzed .


Physical and Chemical Properties Analysis

Ibuprofen is slightly soluble in water and has poor flow and compaction characteristics owing to its needle-like (acicular) crystalline structure and viscoelastic properties .

Scientific Research Applications

Gene Function Inhibition and Embryo Development

Morpholino oligos, related to the morpholino group present in 3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one, have been utilized to inhibit gene function in embryos across various model organisms. These studies have demonstrated that morpholinos provide a simple and rapid method to study gene function, highlighting their potential in developmental biology research (Heasman, 2002).

Photoaffinity Labeling in Structural Biology

The application of photoaffinity labeling (PAL), involving photoreactive groups such as arylazide, benzophenone, and diazirine (structurally related to the phenyl group in the compound), has been critical in studying the organization of biological systems. PAL has been used to identify potential drug targets, transport processes, and the stereochemistry of ligand-receptor interactions, demonstrating its importance in structural biology and drug discovery (Vodovozova, 2007).

Environmental Fate and Ecotoxicology

Studies on the environmental fate of alkylphenol ethoxylates (APEs) and their degradation products, including alkylphenols like nonylphenol and octylphenol, have highlighted concerns regarding their persistence and endocrine-disrupting capabilities. These findings underscore the significance of understanding the environmental impact and ecotoxicology of synthetic compounds, which could be relevant for evaluating the environmental aspects of this compound (Ying, Williams, & Kookana, 2002).

Mechanism of Action

Target of Action

The primary target of 3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one is the cyclooxygenase (COX) enzymes . These enzymes are responsible for the production of prostaglandins, which play a key role in the body’s inflammatory response .

Mode of Action

This compound acts by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, this compound reduces the amount of prostaglandins produced, thereby affecting the downstream effects of this pathway, such as inflammation and pain .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly and completely absorbed when given orally . It binds extensively to plasma albumin and is metabolized in the liver . The metabolites are then excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include reduced production of prostaglandins and subsequent decrease in inflammation, pain, and fever .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation can be influenced by factors such as pH, temperature, and light intensity . Furthermore, the presence of other substances in the environment, such as other drugs or contaminants, can potentially interact with the compound and affect its action .

Safety and Hazards

Ibuprofen can cause skin irritation, serious eye damage, and may cause respiratory irritation . It increases the risk of heart failure, kidney failure, and liver failure .

Future Directions

The interest in obtaining new ibuprofen derivatives continues to this day. Installing a chlorine atom at the meta site to the ethylamine fragment makes the molecule very interesting for studying its biological activity .

Properties

IUPAC Name

(E)-3-[4-(2-methylpropyl)phenyl]-1-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-14(2)13-16-5-3-15(4-6-16)7-8-17(19)18-9-11-20-12-10-18/h3-8,14H,9-13H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNLNHUQOBDQTB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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